molecular formula C7H11N3O2S B1379297 5-Amino-2-(propylthio)pyrimidine-4,6-diol CAS No. 1482484-92-3

5-Amino-2-(propylthio)pyrimidine-4,6-diol

Cat. No.: B1379297
CAS No.: 1482484-92-3
M. Wt: 201.25 g/mol
InChI Key: SDELXXNSXQVIOO-UHFFFAOYSA-N
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Description

5-Amino-2-(propylthio)pyrimidine-4,6-diol (CAS 1482484-92-3) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical synthesis . This compound, with a molecular formula of C₇H₁₁N₃O₂S and a molecular weight of 201.25 g/mol, serves as a critical synthetic intermediate . Its structure, characterized by a propylthio group at position 2 and amino and hydroxyl groups at positions 5, 4, and 6, makes it a versatile building block for constructing more complex molecules . A primary research application of this compound is its role as a key intermediate in the multi-step synthesis of potent antiplatelet medications such as Ticagrelor, an ADP (P2Y12) receptor antagonist used to prevent thrombotic events . The synthetic pathway often involves its precursor or derivative, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, highlighting its importance in this strategic route . Industrially, production methods focus on optimizing yield and purity through controlled reaction conditions, with an emphasis on scalability and safety . The compound is offered for research and further manufacturing use only. It is strictly not for diagnostic, therapeutic, or human and veterinary applications . Researchers can procure this product with a guaranteed purity of ≥98% . For safety, please refer to the associated Safety Data Sheet. The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-amino-4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-2-3-13-7-9-5(11)4(8)6(12)10-7/h2-3,8H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDELXXNSXQVIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(propylthio)pyrimidine-4,6-diol typically involves multiple steps. One common method includes the ring-closure reaction of 2-nitro-1,3 malonic acid alkyl ester with thiourea to generate 5-nitro-2-sulfo-barbituric acid. This intermediate then undergoes sulfur alkylation with halogenated propane to obtain 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine. Finally, the compound is chlorinated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and scalability. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts and solvents. The use of green chemistry principles, such as safer reagents and solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amino derivatives .

Scientific Research Applications

Structure and Composition

  • Chemical Formula: C₇H₁₁N₃O₂S
  • Molecular Weight: 189.25 g/mol
  • CAS Number: 1482484-92-3

Synthesis Overview

The synthesis of 5-Amino-2-(propylthio)pyrimidine-4,6-diol typically involves multi-step reactions starting from simpler precursors. Key methods include:

  • Ring Closure Reaction: Involves the reaction of 2-nitro-1,3 malonic acid alkyl ester with thiourea.
  • Sulfur Alkylation: Utilizes halogenated propane to introduce the propylthio group.
  • Chlorination: Final step to yield the desired product.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.
  • Anticancer Properties: Shows promise in inhibiting cancer cell proliferation through specific enzyme interactions.

Case Study: Anticancer Activity

Research indicates that this compound can inhibit the activity of certain kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in vitro and in vivo models.

Organic Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules. It is utilized in:

  • Reagent Applications: Acts as a reagent in organic reactions due to its nucleophilic properties.
  • Intermediate for Drug Development: Used in the synthesis of pharmaceutical intermediates, notably ticagrelor, an antiplatelet medication.

Industrial Applications

The compound is employed in pharmaceutical manufacturing processes due to its ability to enhance yield and purity when used as an intermediate.

Mechanism of Action

The mechanism of action of 5-Amino-2-(propylthio)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
5-Amino-2-(propylthio)pyrimidine-4,6-diol C₇H₁₁N₃O₂S 201.25 5-Amino, 2-propylthio, 4,6-diol
2-(Propylthio)pyrimidine-4,6-diol C₇H₁₀N₂O₂S 186.23 2-Propylthio, 4,6-diol (no amino)
5-Nitro-2-(propylthio)pyrimidine-4,6-diol C₇H₉N₃O₄S 231.23 5-Nitro, 2-propylthio, 4,6-diol
2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (A6) C₇H₇N₃O₂ 165.15 5-Propargyl, 2-amino, 4,6-diol

Key Differences

Functional Group Impact on Reactivity The amino group in this compound facilitates nucleophilic substitution reactions, making it suitable for forming covalent bonds with electrophilic agents. In contrast, the nitro group in its nitro analog (C₇H₉N₃O₄S) is strongly electron-withdrawing, increasing electrophilicity and making it a precursor in nitration reactions for drug intermediates . The propargyl group in compound A6 (C₇H₇N₃O₂) introduces alkyne functionality, enabling click chemistry applications, which are absent in the propylthio derivatives .

Physicochemical Properties Solubility: The amino and hydroxyl groups enhance water solubility compared to the nitro derivative, which is more lipophilic due to the nitro group’s electron-withdrawing nature .

Pharmacological and Industrial Applications 5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a genotoxic impurity in ticagrelor synthesis, necessitating trace-level quantification (detection limit: 0.1 ppm) via advanced LC-QTOF-MS/MS methods . this compound serves as a key intermediate in modifying pyrimidine scaffolds for anticoagulant drug development, leveraging its amino group for further functionalization .

Safety and Handling Nitro Derivative: Classified with hazard statements H302 (harmful if swallowed) and H319 (eye irritation) due to nitro group toxicity .

Research Findings and Trends

  • Synthetic Utility: The nitro-to-amino reduction pathway (e.g., converting 5-Nitro-2-(propylthio)pyrimidine-4,6-diol to the amino derivative) is critical in ticagrelor synthesis, achieving yields >80% under controlled nitration conditions .
  • Analytical Challenges: The nitro derivative’s genotoxicity necessitates detection at sub-ppm levels, driving innovations in mass spectrometry techniques .

Biological Activity

5-Amino-2-(propylthio)pyrimidine-4,6-diol is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H10N4OS
  • CAS Number : 1482484-92-3

The compound features an amino group and a propylthio group attached to the pyrimidine ring, which may influence its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values demonstrated promising results:

Microorganism MIC (µg/mL)
E. coli15
S. aureus10

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported the compound's cytotoxic effects on human lung cancer cells (A549) with an IC50 value of approximately 25 µM. This activity was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM)
A549 (lung cancer)25
Caco-2 (colon cancer)30

The mechanisms underlying these effects include modulation of apoptotic pathways and inhibition of key signaling molecules involved in cancer progression .

3. Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties. In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cells. For instance, it demonstrated a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study employed both disk diffusion and broth microdilution methods to determine the effectiveness of the compound. Results showed that at a concentration of 10 µg/mL, the compound produced a clear zone of inhibition, indicating potent antimicrobial activity.

Case Study 2: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanism of this compound was conducted using human lung cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis. Findings revealed that treatment with the compound led to G1-phase arrest and increased apoptotic cell populations, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Amino-2-(propylthio)pyrimidine-4,6-diol, and how can the product be characterized?

  • Methodological Answer : A common synthesis route involves nitration and subsequent reduction steps. For example, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol can be synthesized by nitrating 2-(propylthio)pyrimidine-4,6-diol in a mixture of fuming nitric acid and acetic acid at 0–5°C . The product is characterized via 1H/13C NMR (e.g., δ = 10.55 ppm for hydroxyl protons in DMSO-d6) and elemental analysis (C, H, N content) . Purity validation can be performed using HPLC (>97% purity) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation or respiratory issues. Store at ambient temperatures, avoid oxidizers, and follow GHS guidelines (H315, H319, H335 codes) . Sodium hydroxide is recommended for solubility adjustments, but compatibility with other solvents must be verified .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

  • Methodological Answer : Use GC-MS-SIM (gas chromatography-mass spectrometry-selected ion monitoring) or LC-QTOF-MS/MS for trace-level identification of impurities like nitro derivatives . Monitor reaction intermediates via TLC and confirm final structure with FT-IR (e.g., C=S stretch at ~650 cm⁻¹) and melting point analysis (>250°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?

  • Methodological Answer : SAR studies focus on alkyl chain length and substituent positioning. For example, replacing the propylthio group with hexylthio in 2-(hexylthio)pyrimidine-4,6-diol increases GPR84 agonism (EC50 = 139 nM vs. 653 nM for 6-OAU) . Computational docking can predict binding affinity to receptors like GPR84, while calcium mobilization assays in HEK293 cells validate activity .

Q. What analytical methods are suitable for detecting and quantifying trace impurities such as 5-Nitro derivatives in samples of this compound?

  • Methodological Answer : LC-QTOF-MS/MS is highly sensitive for detecting genotoxic impurities like 5-Nitro-2-(propylthio)pyrimidine-4,6-diol at ppm levels . For quantification, use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile, monitored at 254 nm .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Standardize assays using HEK293 cells expressing GPR84 and include controls like 6-OAU . Cross-validate results with orthogonal methods (e.g., cAMP inhibition assays ) and ensure compound purity via HPLC-UV/ELSD .

Q. What experimental strategies optimize the regioselectivity of functional group substitutions on the pyrimidine ring?

  • Methodological Answer : Use directed lithiation or protecting groups (e.g., acetyl for amines) to control substitution sites. For example, introducing a nitro group at the 5-position requires precise temperature control (0–5°C) and stoichiometric nitric acid . DFT calculations can predict reactive sites, while X-ray crystallography confirms regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(propylthio)pyrimidine-4,6-diol
Reactant of Route 2
5-Amino-2-(propylthio)pyrimidine-4,6-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.